Desvenlafaxine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment for Major Depressive Disorder

Field: Psychiatry

Summary: Desvenlafaxine is an effective treatment option for major depressive disorder . It works by increasing the activity of chemicals called serotonin and norepinephrine in the brain .

Methods: The medication is taken orally . The need for further treatment should be occasionally reassessed .

Results: Some studies have found comparable efficacy with a lower rate of nausea .

Off-Label Uses

Summary: In addition to its primary use for major depressive disorder, desvenlafaxine is also used off-label for other conditions such as anxiety disorders, obsessive-compulsive disorder, and chronic pain .

Methods: Similar to its use in treating major depressive disorder, desvenlafaxine is taken orally for these off-label uses .

Results: While it’s used off-label for these conditions, the effectiveness can vary and further studies may be needed to establish the efficacy and safety for these uses .

Treatment for Menopausal Symptoms

Field: Gynecology

Summary: Desvenlafaxine is sometimes used to treat hot flashes (hot flushes; sudden strong feelings of heat and sweating) in women who have experienced menopause .

Methods: The medication is taken orally .

Results: While it’s used for this condition, the effectiveness can vary and further studies may be needed to establish the efficacy and safety for this use .

Treatment for Neuropathy due to Diabetes

Field: Endocrinology

Summary: Desvenlafaxine may be helpful when prescribed “off-label” for neuropathy due to diabetes .

Methods: Similar to its use in treating major depressive disorder, desvenlafaxine is taken orally for this off-label use .

Results: While it’s used off-label for this condition, the effectiveness can vary and further studies may be needed to establish the efficacy and safety for this use .

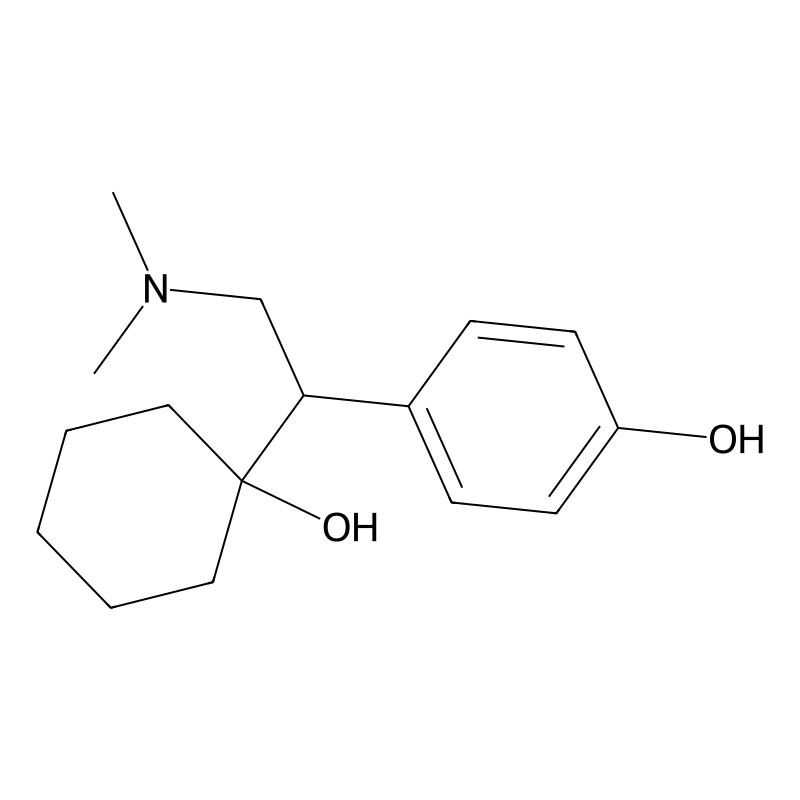

Desvenlafaxine is a synthetic compound that serves as a serotonin-norepinephrine reuptake inhibitor (SNRI), primarily used in the treatment of major depressive disorder. It is the active metabolite of venlafaxine and is marketed under various trade names, including Pristiq and Khedezla. The chemical formula for desvenlafaxine is C₁₆H₂₅NO₂, with a molar mass of approximately 263.38 g/mol . Desvenlafaxine's mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine, neurotransmitters that play critical roles in mood regulation .

Desvenlafaxine inhibits the reuptake of serotonin and norepinephrine in the brain. This means it helps to increase the levels of these neurotransmitters, which are thought to play a role in regulating mood []. The specific mechanism by which this increase in neurotransmitters alleviates depression is still being investigated [].

Desvenlafaxine undergoes several metabolic transformations in the body. It is primarily metabolized through conjugation mediated by uridine diphosphate-glucuronosyltransferase (UGT) isoforms, particularly UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. Additionally, it can undergo oxidative metabolism via cytochrome P450 enzymes CYP3A4 and CYP2C19, although the CYP2D6 pathway is not involved . The major metabolic products include N,O-didesmethyl venlafaxine, which retains some pharmacological activity.

Desvenlafaxine can be synthesized through various methods, primarily involving the O-demethylation of venlafaxine. One notable synthesis route involves treating venlafaxine with 2-(diethylamino)ethanethiol or its hydrochloride salt to yield desvenlafaxine free base . Subsequent steps may include converting this free base into various salts or solvates, such as desvenlafaxine succinate monohydrate. The synthesis process allows for efficient production while minimizing by-products.

Example Synthesis Steps:- O-demethylation: Venlafaxine is treated with 2-(diethylamino)ethanethiol.

- N,N-dimethylation: The resulting intermediate can undergo reductive methylation using formaldehyde and a reducing agent.

- Salt Formation: The free base can be converted into a salt form by reacting with succinic acid in an acetone-water mixture .

Desvenlafaxine has been studied for its interactions with various medications. Notably, it should not be taken concurrently with monoamine oxidase inhibitors due to the risk of serotonin syndrome—a potentially life-threatening condition characterized by excessive serotonergic activity . Additionally, desvenlafaxine may interact with other drugs affecting serotonin levels, such as certain pain medications and antidepressants, leading to increased risks of adverse effects .

Several compounds share structural or functional similarities with desvenlafaxine. These include:

- Venlafaxine: The parent compound from which desvenlafaxine is derived; it also acts as an SNRI but has a broader metabolic profile involving CYP2D6.

- Duloxetine: Another SNRI used for major depressive disorder and generalized anxiety disorder; it has a different side effect profile and metabolic pathways.

- Milnacipran: An SNRI primarily used for fibromyalgia; it has distinct pharmacokinetics compared to desvenlafaxine.

Comparison TableCompound Mechanism Primary Use Metabolism Desvenlafaxine Serotonin-Norepinephrine Inhibitor Major Depressive Disorder UGT-mediated Venlafaxine Serotonin-Norepinephrine Inhibitor Major Depressive Disorder CYP2D6 involvement Duloxetine Serotonin-Norepinephrine Inhibitor Major Depressive Disorder CYP1A2 and CYP2D6 Milnacipran Serotonin-Norepinephrine Inhibitor Fibromyalgia Primarily renal elimination

| Compound | Mechanism | Primary Use | Metabolism |

|---|---|---|---|

| Desvenlafaxine | Serotonin-Norepinephrine Inhibitor | Major Depressive Disorder | UGT-mediated |

| Venlafaxine | Serotonin-Norepinephrine Inhibitor | Major Depressive Disorder | CYP2D6 involvement |

| Duloxetine | Serotonin-Norepinephrine Inhibitor | Major Depressive Disorder | CYP1A2 and CYP2D6 |

| Milnacipran | Serotonin-Norepinephrine Inhibitor | Fibromyalgia | Primarily renal elimination |

Desvenlafaxine's unique metabolic pathway (primarily via UGT) distinguishes it from these similar compounds, potentially leading to different side effects and drug interaction profiles .

Novel Catalytic Pathways for O-Desmethylvenlafaxine Synthesis

Recent advances have introduced an optimized synthetic pathway for O-desmethylvenlafaxine succinate monohydrate (DVS), achieving high yield and purity. The process starts from p-hydroxyphenyl acetonitrile, which is converted through a five-step synthesis to desvenlafaxine succinate monohydrate with an overall yield of approximately 71.09% and purity exceeding 99.9%.

This novel route overcomes previous issues such as cyclohexanone pollution and employs a 1,2-nucleophilic addition mechanism. The method avoids column chromatography, uses readily available and inexpensive reagents, and is suitable for industrial scale-up. The process also maintains high operational safety and minimizes genotoxic impurities, enhancing drug safety profiles.

A key feature of this pathway is the direct O-demethylation of venlafaxine to desvenlafaxine, which can be catalyzed efficiently under optimized conditions without requiring complex protection strategies.

Green Chemistry Approaches in Benzyl Protection/Deprotection Sequences

Green chemistry principles have been integrated into the desvenlafaxine synthesis to reduce environmental impact. The optimized process uses solvent systems such as a mixed acetone-water solvent (3:1 ratio) for crystallization, which is less harmful and facilitates high purity isolation of the succinate monohydrate salt.

The benzyl protection and deprotection steps, often necessary in intermediate stages, have been refined to reduce hazardous reagents and waste. For example, catalytic hydrogenation or selective nucleophilic displacement methods replace traditional stoichiometric reagents, aligning with sustainability goals. These approaches improve atomic economy and reduce residual genotoxic impurities, contributing to safer pharmaceutical manufacturing.

Crystallization Dynamics of Succinate Salt Hydrate Formation

Desvenlafaxine is commonly isolated as its succinate monohydrate salt, which exhibits specific crystallization behavior critical to drug stability and bioavailability. The crystallization is performed by refluxing desvenlafaxine free base with succinic acid in acetone-water mixtures, followed by controlled cooling and seeding to induce formation of the desired crystal form.

X-ray powder diffraction (XRD) analysis identifies characteristic peaks at 5°, 10°, 21°, and 26° 2θ, confirming the crystalline form I of desvenlafaxine succinate monohydrate. The crystallization process is carefully controlled through temperature gradients and seeding to optimize crystal size and purity, yielding up to 90.27% isolated product with 99.92% purity.

The drying step under vacuum at 60 ± 5°C ensures removal of residual solvents without compromising hydrate stability. This crystallization control is essential for consistent drug performance and regulatory compliance.

Data Table: Key Process Parameters and Outcomes for Desvenlafaxine Synthesis

| Parameter | Value/Condition | Outcome/Notes |

|---|---|---|

| Starting material | p-Hydroxyphenyl acetonitrile | Readily available, low cost |

| Total synthesis steps | 5 | Overall yield: 71.09% |

| Crystallization solvent system | Acetone:Water (3:1) | High purity (99.92%), yield 90.27% |

| Crystalline form (XRD peaks) | 5°, 10°, 21°, 26° 2θ | Matches crystalline form I |

| Purity of desvenlafaxine succinate monohydrate | >99.9% (HPLC) | High purity ensures drug safety |

| Drying conditions | Vacuum, 60 ± 5°C | Preserves hydrate form |

| Environmental impact | Low pollution, green solvents | High atomic economy, reduced genotoxic impurities |

Visual Representation

While images cannot be embedded here, the following are recommended for inclusion in a professional article:

Figure 1: Synthetic scheme illustrating the 5-step conversion of p-hydroxyphenyl acetonitrile to desvenlafaxine succinate monohydrate, highlighting catalytic steps and reagents.

Figure 2: XRD powder diffraction pattern showing characteristic peaks of desvenlafaxine succinate monohydrate crystalline form I.

Figure 3: Crystallization process flowchart depicting temperature control, seeding, and solvent system.

Research Findings Summary

The optimized synthetic route for desvenlafaxine offers a high-yield, high-purity process suitable for industrial manufacture, avoiding hazardous intermediates and reducing waste.

Incorporation of green chemistry principles improves environmental safety and operational efficiency, with solvent choices and catalytic methods minimizing genotoxic impurities.

Detailed crystallization control of the succinate monohydrate salt ensures consistent drug quality, with XRD confirming the stable crystalline form essential for therapeutic efficacy.

These advancements collectively enhance the scalability, safety, and sustainability of desvenlafaxine production, supporting its continued clinical use as an effective antidepressant.

Mass spectrometry coupled with liquid chromatography represents the cornerstone analytical approach for comprehensive metabolite characterization of desvenlafaxine. The fragmentation behavior of desvenlafaxine and its metabolites provides critical structural information through characteristic ion patterns and fragmentation pathways [1] [2].

The parent compound desvenlafaxine (molecular formula C16H25NO2, molecular weight 263.37 Da) exhibits a molecular ion peak at m/z 264.4 [M+H]+ under electrospray ionization positive mode conditions [1]. The characteristic fragmentation pattern involves sequential losses that reflect the structural components of the molecule. Primary fragmentation occurs through the loss of dimethylamine moiety (45 Da), generating fragments at m/z 219, followed by phenol cleavage producing characteristic ions at m/z 58, 121, 174, 202, and 247 [1] [2].

Phase I Metabolic Transformations

The primary Phase I metabolite, N,O-didesmethylvenlafaxine, demonstrates distinct fragmentation characteristics with a molecular ion at m/z 250.2 [M+H]+ [3]. This metabolite, formed through cytochrome P450 3A4-mediated oxidative N-demethylation, exhibits characteristic fragment ions at m/z 44, 121, 174, 217, and 232 [3] [4]. The fragmentation pathway involves initial N-demethylation followed by phenol cleavage, consistent with the structural modifications induced by Phase I metabolism.

Oxidative stress conditions generate desvenlafaxine N-oxide as a significant degradation product, representing an important analytical consideration for stability studies [5]. The N-oxide metabolite (C16H25NO3, molecular weight 279.37 Da) produces a molecular ion at m/z 280.2 [M+H]+ with characteristic fragments at m/z 58, 121, 174, 218, and 264 [5] [6]. The fragmentation mechanism involves N-oxide reduction followed by dimethylamine loss, providing a characteristic fingerprint for identification.

Phase II Conjugation Metabolites

Desvenlafaxine undergoes extensive Phase II metabolism primarily through glucuronidation mediated by uridine diphosphate glucuronosyltransferase enzymes [3] [7]. The major Phase II metabolite, desvenlafaxine-O-glucuronide, exhibits a molecular ion at m/z 440.2 [M+H]+ corresponding to the molecular formula C22H33NO8 (molecular weight 439.50 Da) [3]. The fragmentation pattern reveals characteristic ions at m/z 58, 121, 174, 247, and 264, with the prominent ion at m/z 264 representing the parent desvenlafaxine molecule following glucuronide cleavage [3].

The glucuronide conjugate represents approximately 19% of the administered dose in human metabolism, making it a critical metabolite for comprehensive analytical characterization [8] [3]. Multiple uridine diphosphate glucuronosyltransferase isoforms contribute to desvenlafaxine glucuronidation, with the conjugation reaction occurring predominantly at the phenolic hydroxyl group [3] [7].

Degradation Product Fragmentation

Forced degradation studies under acidic conditions reveal the formation of a characteristic degradation product with molecular ion at m/z 246.5, representing a loss of 18 Da (water molecule) from the parent compound [1]. The fragmentation pattern clearly indicates the structure as 4-[2-(dimethylamino)(1-cyclohexylidene) ethyl]phenol, formed through dehydration and cyclohexyl ring modification [1]. This degradation product exhibits characteristic fragments at m/z 58, 91, 121, 174, and 228, reflecting the loss of hydroxyl functionality and subsequent structural rearrangements [1].

X-Ray Powder Diffraction Analysis of Polymorphic Forms

X-ray powder diffraction analysis serves as the definitive analytical technique for polymorphic characterization of desvenlafaxine succinate, providing comprehensive structural fingerprints for each crystalline modification [9] [10] [11]. The polymorphic landscape of desvenlafaxine succinate encompasses multiple crystalline forms, each exhibiting distinct diffraction patterns and thermal properties.

Form V Polymorphic Characterization

Form V represents a novel crystalline polymorph of desvenlafaxine succinate characterized by distinctive X-ray powder diffraction patterns [9]. The polymorph exhibits characteristic peaks at 2θ values of 5.08°, 10.20°, 10.70°, 14.58°, 17.10°, 20.56°, 25.80°, and 27.12°, with the peak at 10.7° serving as a unique identifier for this polymorphic form [9]. The complete diffraction pattern encompasses additional peaks at 13.10°, 15.12°, 16.62°, 17.58°, 19.14°, 20.06°, 21.62°, 22.32°, 23.26°, 23.74°, 25.16°, 27.84°, 30.38°, and 33.72° [9].

Form V crystallizes in the monoclinic crystal system with space group P21/c, representing a sesquihydrate form with an approximate molar ratio of desvenlafaxine succinate to water of 3:2 [9]. The d-spacing values calculated from the diffraction data reveal lattice parameters consistent with a thermodynamically stable crystalline arrangement. The characteristic d-spacings include 17.37 Å, 8.67 Å, 8.26 Å, 6.07 Å, 5.18 Å, 4.32 Å, 3.45 Å, and 3.28 Å, corresponding to the major diffraction peaks [9].

Form F Polymorphic Analysis

Form F represents another novel crystalline polymorph distinguished by characteristic diffraction peaks at 2θ values of 5.22°, 10.14°, 10.60°, 11.70°, 14.52°, 16.54°, 17.04°, 17.48°, 19.96°, 21.52°, 25.74°, and 26.98° [9]. The extended diffraction pattern includes additional characteristic peaks at 13.06°, 14.20°, 15.04°, 19.36°, 20.68°, 22.20°, 23.22°, 23.74°, 25.04°, 27.48°, 27.78°, 28.66°, and 30.16° [9].

Form F crystallizes in the triclinic crystal system with space group P-1, representing a hemihydrate form with a molar ratio of desvenlafaxine succinate to water of approximately 2:1 [9]. The calculated d-spacing values include 16.93 Å, 8.71 Å, 8.34 Å, 7.56 Å, 6.09 Å, 5.35 Å, 5.20 Å, and 5.07 Å, reflecting the unique crystal packing arrangement of this polymorphic form [9].

Monohydrate Crystallographic Structure

The monohydrate form of desvenlafaxine succinate has been extensively characterized through single-crystal X-ray diffraction analysis [10]. The structure crystallizes in the monoclinic system with systematic name [2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]dimethylammonium 3-carboxypropanoate monohydrate [10]. The crystal structure reveals that desvenlafaxine cations and water molecules self-assemble to generate a honeycomb layer architecture, while succinate anions form linear tape structures through hydrogen bonding networks [10].

The hydrogen bonding pattern in the monohydrate form is particularly noteworthy, with both cations and anions participating in distinct O-H···O hydrogen-bonded networks [10]. The carboxyl group of the succinate anion adopts a rare anti conformation and engages in very short O-H···O⁻ hydrogen-bond contacts [10]. The extensive hydrogen bonding network results in simultaneous desolvation and melting at approximately 402 K (129°C), indicating the thermal stability of this crystalline form [10].

Comparative Polymorphic Analysis

Comparative analysis of the various polymorphic forms reveals distinct structural and thermal characteristics [9] [11]. Form V and Form F demonstrate superior thermodynamic stability compared to previously characterized forms, with Form F exhibiting the highest melting point at approximately 141°C [9]. The water content varies significantly among polymorphs, with Form V containing 3.1% water (sesquihydrate), Form F containing 2.4% water (hemihydrate), and the monohydrate form containing 4.7% water [9] [10].

The particle size distribution and morphological characteristics differ substantially between polymorphic forms [9]. Form F crystals exhibit round particle morphology with excellent flow characteristics, contrasting with the needle-like crystal habit typically observed for Form I [9]. The median particle size for both Form V and Form F ranges from 50-150 μm, providing optimal handling and formulation properties [9].

Hybrid Chromatographic Methods for Process-Related Impurity Profiling

Process-related impurity profiling of desvenlafaxine requires sophisticated hybrid chromatographic approaches that combine high-resolution separation with selective detection methods [5] [12] [13]. The complexity of potential impurities necessitates multi-dimensional analytical strategies encompassing both known and unknown impurity identification.

Reversed-Phase High-Performance Liquid Chromatography Systems

Stability-indicating reversed-phase high-performance liquid chromatography represents the foundation for comprehensive impurity profiling [12] [13]. Optimized chromatographic conditions utilizing C18 stationary phases (250 × 4.6 mm, 5 μm) with acetonitrile-phosphate buffer mobile phases achieve baseline separation of desvenlafaxine from process-related impurities and degradation products [13] [14]. The gradient elution profile typically employs acetonitrile concentrations ranging from 20% to 80% over 14-minute run times, providing resolution factors greater than 2.0 for critical impurity pairs [12].

Detection wavelengths optimized at 225-230 nm provide maximum sensitivity for phenolic compounds while minimizing interference from excipients and mobile phase components [13] [14]. The method achieves detection limits ranging from 0.002% to 0.005% for process-related impurities, meeting International Conference on Harmonization guidelines for impurity reporting thresholds [5] [13].

Liquid Chromatography-Mass Spectrometry Hyphenated Systems

Hybrid liquid chromatography-mass spectrometry systems provide unparalleled capabilities for unknown impurity identification and structural elucidation [1] [15] [12]. Ultra-high-pressure liquid chromatography coupled with time-of-flight mass spectrometry achieves detection limits below 0.001% while providing accurate mass measurements for molecular formula determination [15] [16]. The combination of retention time matching with high-resolution mass spectra enables confident identification of process-related impurities and degradation products.

Tandem mass spectrometry experiments using triple quadrupole instruments provide quantitative analysis of known impurities with limits of detection ranging from 0.003% to 0.010% [17] [12]. Multiple reaction monitoring transitions optimize selectivity and sensitivity for target impurities, while enhanced product ion scans facilitate structural characterization of unknown compounds [17] [18].

Specialized Impurity Characterization Methods

Oxidative stress degradation studies reveal the formation of desvenlafaxine N-oxide as the major oxidative impurity [5]. Chromatographic separation of the N-oxide impurity requires careful optimization of mobile phase pH and organic modifier concentration to achieve adequate resolution from the parent compound [5]. The N-oxide exhibits similar retention characteristics to desvenlafaxine, necessitating gradient optimization and column selectivity evaluation [5].

Acidic degradation conditions generate the characteristic dehydro-desvenlafaxine impurity, identified as 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol [13] [19]. This degradation product elutes with significantly different retention times compared to the parent compound, facilitating straightforward separation and quantification [13]. The stability-indicating nature of the analytical method enables differentiation between process-related impurities and stress-induced degradation products [13] [14].

Genotoxic Impurity Analysis

Process-related genotoxic impurities require specialized analytical approaches with enhanced sensitivity and selectivity [20]. The determination of 4-methoxybenzyl chloride, a potential genotoxic impurity in venlafaxine synthesis, requires gradient reversed-phase high-performance liquid chromatography with optimized detection conditions [20]. The analytical method achieves linearity from the limit of quantification to 150% of specification levels, with correlation coefficients exceeding 0.999 [20].

Temperature control represents a critical parameter for genotoxic impurity analysis, with column oven temperatures maintained at 55°C and autosampler temperatures at 5°C to ensure analytical precision [20]. The method demonstrates robustness across multiple analytical parameters, including flow rate variations, mobile phase composition changes, and temperature fluctuations [20].

Method Validation and Performance Characteristics

Comprehensive method validation encompasses linearity, precision, accuracy, specificity, detection limits, quantitation limits, and robustness parameters [12] [13] [14]. Linearity assessments typically span concentration ranges from 0.002% to 0.2% for process-related impurities, with correlation coefficients consistently exceeding 0.999 [5] [13]. Precision studies demonstrate relative standard deviations below 2.0% for both repeatability and intermediate precision parameters [12] [13].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

GHS Hazard Statements

H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Used to treat major depressive, generalized anxiety, social anxiety and panic disorders /Desvenlafaxine succinate monohydrate/

Like some other selective serotonin and norepinephrine reuptake inhibitors (SNRIs) and selective serotonin-reuptake inhibitors (SSRIs), desvenlafaxine succinate has been studied for the management of vasomotor symptoms in postmenopausal women. /NOT included in US product labeling/

Desvenlafaxine succinate is used in the treatment of major depressive disorder in adults. /Included in US product labeling/

Recent reviews have questioned whether the serotonin-norepinephrine reuptake inhibitor (SNRI) desvenlafaxine succinate offers any practical clinical advantages over existing SNRIs. The following case is one instance where it appears that this SNRI offers unique safety and benefit. Presented is a case report of a patient with Gilbert's syndrome, longstanding social phobia, and more recent depressive disorder not otherwise specified, who was found to have elevated liver transaminases when prescribed both duloxetine and venlafaxine. The patient subsequently responded to desvenlafaxine but without liver abnormalities. In this patient with Gilbert's Syndrome, desvenlafaxine's lack of metabolism through the cytochrome P450 (CYP) 2D6 pathway may explain the avoidance of these abnormalities and thus suggests a possible therapeutic role for this SNRI in similarly susceptible patients.

Pharmacology

Desvenlafaxine is a synthetic phenethylamine bicyclic derivative with antidepressant activity. Desvenlafaxine is a selective reuptake inhibitor of serotonin and norepinephrine due to its high binding affinities to the pre-synaptic serotonin and norepinephrine transporters. By blocking both transporters, this agent prolongs neurotransmitter activities of both serotonin and norepinephrine, thereby alleviating depressive state.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX23 - Desvenlafaxine

Mechanism of Action

The exact mechanism of antidepressant action of desvenlafaxine has not been fully elucidated but appears to be associated with the drug's potentiation of serotonergic and noradrenergic activity in the CNS. Like venlafaxine and duloxetine, desvenlafaxine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake; however, inhibition of dopamine reuptake at concentrations that inhibit serotonin and norepinephrine reuptake appears unlikely in most patients. The drug does not inhibit monoamine oxidase (MAO) and has not demonstrated significant affinity for muscarinic cholinergic, H1-histaminergic, alpha1-adrenergic, dopaminergic, gamma-aminobutyric acid (GABA), glutamate, and opiate receptors in vitro.

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Desvenlafaxine is mainly excreted in the urine. Approximately 45% of desvenlafaxine is excreted unchanged in urine at 72 hours after oral administration. Approximately 19% of the administered dose is excreted as the glucuronide metabolite and <5% as the oxidative metabolite (N,O-didesmethyl venlafaxine) in urine.

The steady-state volume of distribution of desvenlafaxine is 3.4 L/kg.

Following the administration of 100 mg of desvenlafaxine in healthy subjects from 18 to 45 years of age, the renal clearance was calculated to be 222 ± 82 mL/min.

The plasma protein binding of desvenlafaxine is low (30%) and is independent of drug concentration. The desvenlafaxine volume of distribution at steady-state following intravenous administration is 3.4 L/kg, indicating distribution into nonvascular compartments.

The absolute oral bioavailability of Pristiq after oral administration is about 80%. Mean time to peak plasma concentrations (Tmax) is about 7.5 hours after oral administration.

Approximately 45% of desvenlafaxine is excreted unchanged in urine at 72 hours after oral administration. Approximately 19% of the administered dose is excreted as the glucuronide metabolite and < 5% as the oxidative metabolite (N,O-didesmethylvenlafaxine) in urine

Desvenlafaxine is excreted into human milk.

For more Absorption, Distribution and Excretion (Complete) data for Desvenlafaxine (6 total), please visit the HSDB record page.

Metabolism Metabolites

Desvenlafaxine is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism. CYP3A4 is the cytochrome P450 isozyme mediating the oxidative metabolism (N-demethylation) of desvenlafaxine. The CYP2D6 metabolic pathway is not involved, and after administration of 100 mg, the pharmacokinetics of desvenlafaxine was similar in subjects with CYP2D6 poor and extensive metabolizer phenotype. ... Approximately 19% of the administered dose is excreted as the glucuronide metabolite and < 5% as the oxidative metabolite (N,O-didesmethylvenlafaxine) in urine

Associated Chemicals

Wikipedia

Isobutyramide

FDA Medication Guides

Desvenlafaxine

TABLET,EXTENDED RELEASE;ORAL

SUN PHARMACEUTICAL

08/18/2023

Desvenlafaxine

Desvenlafaxine Fumarate

Desvenlafaxine

TABLET, EXTENDED RELEASE;ORAL

TEVA PHARMS USA

ALEMBIC PHARMS LTD

07/18/2014

08/18/2023

Khedezla

TABLET, EXTENDED RELEASE;ORAL

OSMOTICA PHARM CORP

09/20/2021

Drug Warnings

In patients with moderate or severe renal impairment or end-stage renal disease (ESRD) the clearance of Pristiq was decreased, thus prolonging the elimination half-life of the drug. As a result, there were potentially clinically significant increases in exposures to Pristiq. Dosage adjustment (50 mg every other day) is necessary in patients with severe renal impairment or ESRD. The doses should not be escalated in patients with moderate or severe renal impairment or ESRD.

Sustained increases in blood pressure have been reported. In controlled studies, sustained hypertension occurred in 0.7-2.3% of patients receiving desvenlafaxine dosages from 50-400 mg daily, with a suggestion of a higher incidence (2.3%) in those receiving 400 mg of the drug daily. In addition, some cases of elevated blood pressure requiring immediate treatment have been reported with desvenlafaxine. Sustained blood pressure increases could have adverse consequences in patients receiving the drug. Therefore, the manufacturer recommends that preexisting hypertension be controlled before initiating desvenlafaxine therapy and that regular blood pressure monitoring be performed in patients receiving the drug. Desvenlafaxine should be used cautiously in patients with preexisting hypertension or other underlying conditions that may be compromised by increases in blood pressure. Dosage reduction or drug discontinuance should be considered in patients who experience a sustained increase in blood pressure during therapy.

Treatment with selective serotonin-reuptake inhibitors (SSRIs) and selective serotonin and norepinephrine reuptake inhibitor (SNRIs), including desvenlafaxine, may result in hyponatremia.In many cases, hyponatremia appears to be due to the syndrome of inappropriate antidiuretic hormone secretion (SIADH). Cases with serum sodium concentrations lower than 110 mmol/L have been reported. Geriatric individuals and patients receiving diuretics or who are otherwise volume depleted may be at greater risk of developing hyponatremia. Signs and symptoms of hyponatremia include headache, difficulty concentrating, memory impairment, confusion, weakness, and unsteadiness, which may lead to falls; more severe and/or acute cases have been associated with hallucinations, syncope, seizures, coma, respiratory arrest, and death. Initiate appropriate medical intervention and consider drug discontinuance in patients with symptomatic hyponatremia.

For more Drug Warnings (Complete) data for Desvenlafaxine (20 total), please visit the HSDB record page.

Biological Half Life

The mean half life changed from approximately 10 hours in healthy subjects and subjects with mild hepatic impairment to 13 and 14 hours in moderate and severe hepatic impairment, respectively.

The mean terminal half-life, is approximately 11 hours.

Use Classification

Pharmaceuticals -> Nervous System -> Psycholeptics -> Antidepressants -> Transformation products

Storage Conditions

Interactions

Selective serotonin-reuptake inhibitors (SSRIs) and selective serotonin and norepinephrine reuptake inhibitor (SNRIs), including desvenlafaxine, may increase the risk of bleeding events. Concurrent administration of aspirin, nonsteroidal anti-inflammatory agents, warfarin, and other anticoagulants may add to this risk. Case reports and epidemiologic studies have demonstrated an association between the use of drugs that interfere with serotonin reuptake and the occurrence of GI bleeding. Bleeding events related to SSRI and SNRI use have ranged from ecchymoses, hematomas, epistaxis, and petechiae to life-threatening hemorrhages. The manufacturer recommends that patients be advised of the risk of bleeding associated with the concomitant use of desvenlafaxine and aspirin or other nonsteroidal anti-inflammatory agents, warfarin, or other drugs that affect coagulation or bleeding.

Desvenlafaxine minimally inhibits the cytochrome P-450 (CYP) 2D6 isoenzyme. In a study in healthy adults, concurrent administration of desvenlafaxine (100 mg daily) and desipramine (single 50-mg dose), a CYP2D6 substrate, increased peak plasma concentrations and AUCs of desipramine by approximately 25 and 17%, respectively. The manufacturer states that concomitant use of desvenlafaxine with a drug metabolized by CYP2D6 can result in higher plasma concentrations of that drug.

In a clinical study, desvenlafaxine did not increase impairment of mental and motor skills caused by alcohol. However, the manufacturer recommends avoiding concomitant alcohol consumption during desvenlafaxine therapy.

For more Interactions (Complete) data for Desvenlafaxine (11 total), please visit the HSDB record page.

Dates

Pharmacokinetics in Korean Versus US Populations. Clin Pharmacol Drug Dev. 2017

Dec 11. doi: 10.1002/cpdd.419. [Epub ahead of print] PubMed PMID: 29228473.

2: Weihs KL, Murphy W, Abbas R, Chiles D, England RD, Ramaker S, Wajsbrot DB.

Desvenlafaxine Versus Placebo in a Fluoxetine-Referenced Study of Children and

Adolescents with Major Depressive Disorder. J Child Adolesc Psychopharmacol. 2017

Nov 30. doi: 10.1089/cap.2017.0100. [Epub ahead of print] PubMed PMID: 29189044.

3: Atkinson S, Lubaczewski S, Ramaker S, England RD, Wajsbrot DB, Abbas R,

Findling RL. Desvenlafaxine Versus Placebo in the Treatment of Children and

Adolescents with Major Depressive Disorder. J Child Adolesc Psychopharmacol. 2017

Nov 29. doi: 10.1089/cap.2017.0099. [Epub ahead of print] PubMed PMID: 29185786.

4: Farley TM, Anderson EN, Feller JN. False-positive phencyclidine (PCP) on urine

drug screen attributed to desvenlafaxine (Pristiq) use. BMJ Case Rep. 2017 Nov

23;2017. pii: bcr-2017-222106. doi: 10.1136/bcr-2017-222106. PubMed PMID:

29170178.

5: Gurunathan U. Takotsubo Cardiomyopathy and Intraoperative Cardiac Arrest: Is

Desvenlafaxine a Contributing Factor? J Cardiothorac Vasc Anesth. 2017 Aug 19.

pii: S1053-0770(17)30713-9. doi: 10.1053/j.jvca.2017.08.031. [Epub ahead of

print] PubMed PMID: 29153932.

6: Soares CN, Zhang M, Boucher M. Categorical improvement in functional

impairment in depressed patients treated with desvenlafaxine. CNS Spectr. 2017

Nov 15:1-11. doi: 10.1017/S1092852917000633. [Epub ahead of print] PubMed PMID:

29140227.

7: Tong GF, Qin N, Sun LW. Development and evaluation of Desvenlafaxine loaded

PLGA-chitosan nanoparticles for brain delivery. Saudi Pharm J. 2017

Sep;25(6):844-851. doi: 10.1016/j.jsps.2016.12.003. Epub 2016 Dec 23. PubMed

PMID: 28951668; PubMed Central PMCID: PMC5605887.

8: Katzman MA, Nierenberg AA, Wajsbrot DB, Meier E, Prieto R, Pappadopulos E,

Mackell J, Boucher M. Speed of Improvement in Symptoms of Depression With

Desvenlafaxine 50 mg and 100 mg Compared With Placebo in Patients With Major

Depressive Disorder. J Clin Psychopharmacol. 2017 Oct;37(5):555-561. doi:

10.1097/JCP.0000000000000775. PubMed PMID: 28817491; PubMed Central PMCID:

PMC5596832.

9: Sarfati D, Evans VC, Tam EM, Woo C, Iverson GL, Yatham LN, Lam RW. The impact

of fatigue and energy on work functioning and impairment in patients with major

depressive disorder treated with desvenlafaxine. Int Clin Psychopharmacol. 2017

Nov;32(6):343-349. doi: 10.1097/YIC.0000000000000192. PubMed PMID: 28763344.

10: Samy W, Elnoby A, El-Gowelli HM, Elgindy N. Hybrid polymeric matrices for

oral modified release of Desvenlafaxine succinate tablets. Saudi Pharm J. 2017

Jul;25(5):676-687. doi: 10.1016/j.jsps.2016.10.005. Epub 2016 Oct 17. PubMed

PMID: 28725139; PubMed Central PMCID: PMC5506642.